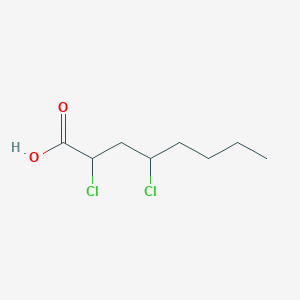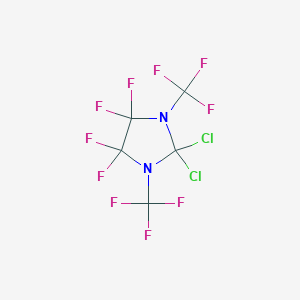![molecular formula C19H8Cl2F6N2O4 B14354355 2,6-Bis[2-chloro-4-(trifluoromethyl)phenoxy]-3-nitropyridine CAS No. 91102-59-9](/img/structure/B14354355.png)
2,6-Bis[2-chloro-4-(trifluoromethyl)phenoxy]-3-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis[2-chloro-4-(trifluoromethyl)phenoxy]-3-nitropyridine is a complex organic compound characterized by the presence of multiple functional groups, including chloro, trifluoromethyl, phenoxy, and nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[2-chloro-4-(trifluoromethyl)phenoxy]-3-nitropyridine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with 4,4’-sulfonyl diphenol in the presence of potassium carbonate, followed by catalytic reduction with hydrazine and Pd/C . The reaction conditions, such as temperature and solvent, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes, which offer advantages in terms of efficiency and scalability. For example, the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid with mixed nitric and sulfuric acids can be optimized for high conversion and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis[2-chloro-4-(trifluoromethyl)phenoxy]-3-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced using catalytic hydrogenation.
Substitution: The chloro groups can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, Pd/C, nitric acid, and sulfuric acid. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups in place of the chloro groups.
Aplicaciones Científicas De Investigación
2,6-Bis[2-chloro-4-(trifluoromethyl)phenoxy]-3-nitropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Mecanismo De Acción
The mechanism of action of 2,6-Bis[2-chloro-4-(trifluoromethyl)phenoxy]-3-nitropyridine involves its interaction with specific molecular targets and pathways. For example, compounds containing trifluoromethyl groups are known to exhibit unique pharmacological activities due to their ability to form strong hydrogen bonds and interact with biological macromolecules . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dichloro-4-(trifluoromethyl)aniline: This compound shares the trifluoromethyl and chloro groups but lacks the nitro and phenoxy groups.
2,6-Bis(trifluoromethyl)benzoic acid: This compound contains two trifluoromethyl groups but differs in its overall structure and functional groups.
Uniqueness
2,6-Bis[2-chloro-4-(trifluoromethyl)phenoxy]-3-nitropyridine is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
| 91102-59-9 | |
Fórmula molecular |
C19H8Cl2F6N2O4 |
Peso molecular |
513.2 g/mol |
Nombre IUPAC |
2,6-bis[2-chloro-4-(trifluoromethyl)phenoxy]-3-nitropyridine |
InChI |
InChI=1S/C19H8Cl2F6N2O4/c20-11-7-9(18(22,23)24)1-4-14(11)32-16-6-3-13(29(30)31)17(28-16)33-15-5-2-10(8-12(15)21)19(25,26)27/h1-8H |
Clave InChI |
JJTGYEDGIFGBDL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=NC(=C(C=C2)[N+](=O)[O-])OC3=C(C=C(C=C3)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-Nitrophenyl)methyl]phenol](/img/structure/B14354310.png)

![3-(2,4,6-Trimethylphenyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,2]oxazole](/img/structure/B14354327.png)

